molecular formula C10H7N3O B8624063 8-Azidonaphthalen-1-ol CAS No. 36519-80-9

8-Azidonaphthalen-1-ol

Cat. No.: B8624063
CAS No.: 36519-80-9
M. Wt: 185.18 g/mol
InChI Key: QKOCMCGGUNAXOY-UHFFFAOYSA-N
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Description

8-Azidonaphthalen-1-ol is a naphthalene derivative featuring an azide (-N₃) group at the 8-position and a hydroxyl (-OH) group at the 1-position. Naphthalene-based azides are commonly utilized in click chemistry and photochemical applications due to their reactivity under UV light or copper-catalyzed conditions . The hydroxyl group at the 1-position may enhance solubility in polar solvents, while the azide group enables bioorthogonal reactions, making it relevant for pharmaceutical and material science research.

Properties

CAS No.

36519-80-9

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

8-azidonaphthalen-1-ol

InChI

InChI=1S/C10H7N3O/c11-13-12-8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,14H

InChI Key

QKOCMCGGUNAXOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=[N+]=[N-])C(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Azidonaphthalen-1-ol with structurally or functionally related compounds, including 5-Azidonaphthalene-1-sulfonyl chloride and 8-Azido-1-octanol, based on molecular properties, safety, and applications:

Property This compound 5-Azidonaphthalene-1-sulfonyl Chloride 8-Azido-1-octanol 3,7-Dimethyl-2,6-octadien-1-ol
CAS Number Not Available 73936-73-9 57395-46-7 106-25-2
Molecular Formula C₁₀H₇N₃O (inferred) C₁₀H₆ClN₃O₂S C₈H₁₇N₃O C₁₀H₁₈O
Molecular Weight (g/mol) 201.19 (calculated) 283.69 171.24 154.25
Functional Groups Azide, Hydroxyl Azide, Sulfonyl Chloride Azide, Hydroxyl Hydroxyl, Diene
Purity N/A 100% 97% Not Specified
Storage Conditions N/A Not Specified -20°C Not Specified
Key Applications Click chemistry, photochemistry Sulfonylation reactions Bioconjugation, linker molecules Fragrance, cosmetics
Safety Profile Likely irritant (azide hazard) Severe inhalation risk; requires artificial respiration Stable at -20°C; avoid contamination Skin/eye irritant; avoid contact

Key Research Findings

Reactivity and Stability

  • This compound : Expected to exhibit moderate stability due to the electron-withdrawing azide group, but the hydroxyl group may increase susceptibility to oxidation.
  • 5-Azidonaphthalene-1-sulfonyl Chloride : Highly reactive sulfonyl chloride group enables rapid sulfonylation of amines or alcohols, but requires careful handling due to inhalation risks .
  • 8-Azido-1-octanol: Stable at -20°C, making it suitable for long-term storage in bioconjugation workflows .

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